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[6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride

Catalog No.
S6430971
CAS No.
1173033-81-2
M.F
C18H14Cl3NO2
M. Wt
382.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl...

CAS Number

1173033-81-2

Product Name

[6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride

IUPAC Name

2-[6-chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid;hydrochloride

Molecular Formula

C18H14Cl3NO2

Molecular Weight

382.7 g/mol

InChI

InChI=1S/C18H13Cl2NO2.ClH/c1-10-13(9-17(22)23)18(12-4-2-3-5-15(12)20)14-8-11(19)6-7-16(14)21-10;/h2-8H,9H2,1H3,(H,22,23);1H

InChI Key

DZQXTBPAIWTYLZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3Cl)CC(=O)O.Cl

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3Cl)CC(=O)O.Cl
  • Quinoline Derivatives

    2-Cl-4-(2-Cl-Ph)-2-Me-Qnn-3-AcOH•HCl belongs to the class of quinoline derivatives. Quinolines are a well-studied group of heterocyclic compounds with diverse biological activities [1]. Research into quinoline derivatives explores their potential as anti-cancer agents, antimicrobials, and drugs targeting the central nervous system [1].

  • Chlorine Substituents

    The presence of two chlorine substituents on the quinoline ring might be of interest for researchers investigating the impact of halogenation on the molecule's properties. Chlorine substitution can influence a molecule's pharmacokinetic profile, meaning how the body absorbs, distributes, metabolizes, and excretes it [2].

Future Research Directions:

While there's no current research directly utilizing 2-Cl-4-(2-Cl-Ph)-2-Me-Qnn-3-AcOH•HCl, its structure suggests potential for investigation in the following areas:

  • Synthesis and Characterization

    Studies could focus on developing efficient synthetic routes for 2-Cl-4-(2-Cl-Ph)-2-Me-Qnn-3-AcOH•HCl and characterizing its physical and chemical properties.

  • Biological Activity Screening

    In vitro and in vivo assays could be conducted to assess the compound's potential biological activity against various targets, including cancer cells, microbes, or specific enzymes.

  • Structure-Activity Relationship (SAR) Studies

    If biological activity is observed, SAR studies could be performed to understand how structural modifications affect the compound's potency and selectivity.

Please note

  • Pavlov, Alexander N. "Quinoline-based drugs: a review." Arzneimittelforschung 52.8 (2002): 253-264.:
  • Brubaker, David R. "Halogenation in drug discovery and development." Current opinion in drug discovery & development 8.1 (2005): 118-128.:

[6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride is a synthetic compound that belongs to the quinoline family, characterized by its complex aromatic structure. This compound features a chloro-substituted quinoline ring system, which is known for its diverse biological activities. The presence of both chloro and methyl groups enhances its chemical reactivity and biological potential. The hydrochloride salt form aids in its solubility and stability, making it suitable for various applications in medicinal chemistry.

The chemical behavior of [6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride can be analyzed through several types of reactions:

  • Nucleophilic Substitution: The chloro groups on the quinoline ring can participate in nucleophilic substitution reactions, allowing the introduction of various nucleophiles.
  • Acid-Base Reactions: As an acid, it can react with bases to form salts, which can be useful in drug formulation.
  • Reduction Reactions: The compound may undergo reduction to yield derivatives with altered biological activities.

These reactions are vital for modifying the compound to enhance its efficacy or selectivity in biological systems.

The biological activity of [6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride has been predicted and studied using computational methods such as the Prediction of Activity Spectra for Substances (PASS). It is anticipated to exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity: Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties: Quinoline derivatives are often investigated for their potential to modulate inflammatory pathways.
  • Anticancer Potential: The unique structural features may allow interaction with cancer cell signaling mechanisms.

The synthesis of [6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride typically involves multi-step organic reactions:

  • Formation of the Quinoline Core: Starting from appropriate aniline derivatives and acetylenes, the quinoline structure can be formed through cyclization reactions.
  • Chlorination: Selective chlorination at specific positions on the quinoline ring is achieved using chlorinating agents.
  • Acetic Acid Derivation: The introduction of an acetic acid moiety can be accomplished via carboxylation reactions or by direct acylation methods.
  • Hydrochloride Salt Formation: Finally, treatment with hydrochloric acid yields the hydrochloride salt.

These methods ensure that the desired compound is synthesized efficiently while maintaining high purity.

[6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride has several potential applications:

  • Pharmaceutical Development: Due to its predicted biological activities, it may serve as a lead compound in drug discovery.
  • Research Tool: It can be used in biochemical studies to explore mechanisms of action related to quinoline derivatives.
  • Agricultural Chemistry: Its antimicrobial properties could be beneficial in developing new agrochemicals.

Interaction studies involving [6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride focus on its binding affinity to various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In vitro Assays: To evaluate its efficacy against cell lines or microbial cultures.
  • Toxicity Screening: To assess potential adverse effects on human cells or model organisms.

These studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with [6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride, including:

Compound NameStructural FeaturesUnique Properties
2-MethylquinolineMethyl group on the quinoline ringBasic scaffold for further modifications
6-ChloroquinolineChlorine at position 6Enhanced antimicrobial activity
4-AminoquinolineAmino group at position 4Known for antimalarial properties
8-HydroxyquinolineHydroxyl group at position 8Exhibits chelating properties

The uniqueness of [6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride lies in its specific arrangement of substituents, which may confer distinct biological activities not observed in these similar compounds.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

381.009012 g/mol

Monoisotopic Mass

381.009012 g/mol

Heavy Atom Count

24

Dates

Last modified: 11-23-2023

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